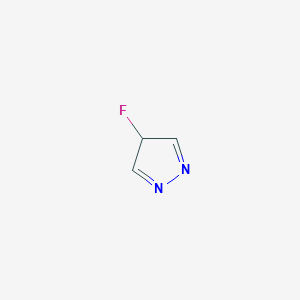

4-Fluoro-4H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

921604-88-8 |

|---|---|

Molecular Formula |

C3H3FN2 |

Molecular Weight |

86.07 g/mol |

IUPAC Name |

4-fluoro-4H-pyrazole |

InChI |

InChI=1S/C3H3FN2/c4-3-1-5-6-2-3/h1-3H |

InChI Key |

QUTYCWVGXANJLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=CC1F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-4-Methyl-4H-Pyrazoles

This technical guide provides a detailed overview of the synthetic routes for 4-fluoro-4-methyl-4H-pyrazoles, compounds of increasing interest in drug development and "click" chemistry. The methodologies, experimental data, and reaction workflows are presented to support researchers and scientists in this field. The primary focus is on the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) as a representative compound.

Introduction

4H-Pyrazoles are emerging as important scaffolds in chemical biology, particularly as reagents for "click" chemistry.[1][2] The introduction of fluorine at the 4-position can modulate the reactivity and stability of these compounds. This guide details two primary synthetic strategies for obtaining 4-fluoro-4-methyl-4H-pyrazoles: a multi-step condensation method and a more efficient late-stage fluorination approach.[1]

Synthetic Strategies and Data

Two principal methods have been reported for the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP). Method A involves the condensation of a fluorinated diketone with hydrazine, while Method B employs a late-stage fluorination of a 1H-pyrazole precursor. Method B has been demonstrated to be more efficient with a higher overall yield.[1]

Quantitative Data Summary

The following tables summarize the yields for the key steps in each synthetic method.

Table 1: Synthesis of MFP via Method A [1]

| Step | Reactants | Product | Yield (%) |

| 1. Fluorination | 2-methyl-1,3-diphenylpropane-1,3-dione | 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | 96 |

| 2. Methylation (Not applicable for MFP synthesis) | - | - | - |

| 3. Condensation | 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione, hydrazine | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 34 |

| Overall Yield | 29 |

Table 2: Synthesis of MFP via Method B [1]

| Step | Reactants | Product | Yield (%) |

| 1. Synthesis of 1H-pyrazole (precursor) | 1,3-diphenylpropane-1,3-dione, hydrazine | 3,5-diphenyl-1H-pyrazole | 75 |

| 2. Methylation of 1H-pyrazole | 3,5-diphenyl-1H-pyrazole, MeI, K₂CO₃ | 4-methyl-3,5-diphenyl-1H-pyrazole | 88 |

| 3. Late-stage Fluorination | 4-methyl-3,5-diphenyl-1H-pyrazole, Selectfluor® | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 77 |

| Overall Yield | 49 |

Experimental Protocols

Detailed experimental procedures for the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) are provided below.

Method A: Condensation Pathway

Step 1: Synthesis of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione

-

This step involves the fluorination of 2-methyl-1,3-diphenylpropane-1,3-dione using Selectfluor®.[1]

Step 2: Synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) [1]

-

To an oven-dried flask equipped with a reflux condenser, add 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione (50 mg, 0.206 mmol).

-

Purge the flask with N₂(g).

-

Add hydrazine (6.43 µL, 6.62 mg, 0.206 mmol) dissolved in 1 mL of dry dichloromethane (DCM).

-

Heat the reaction mixture at reflux with stirring for 18 hours.

-

Concentrate the mixture under reduced pressure.

-

Purify the product by chromatography on silica gel, eluting with 0–20% v/v ethyl acetate in hexanes, to yield MFP (17.5 mg, 34%) as a yellow solid.[1]

Method B: Late-Stage Fluorination Pathway

Step 1: Synthesis of 4-methyl-3,5-diphenyl-1H-pyrazole [1]

-

To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole precursor (unspecified amount) and K₂CO₃ (142 mg, 1.03 mmol).

-

Purge the flask with N₂(g).

-

Add 3 mL of dry dimethylformamide (DMF) and methyl iodide (32 µL, 0.515 mmol).

-

Heat the reaction mixture at 60 °C for 3 hours.

-

Dilute the mixture with 20 mL of ethyl acetate and wash with 3 x 20 mL of H₂O.

-

Dry the organic layer with Na₂SO₄(s), filter, and concentrate under reduced pressure.

-

Purify the product by chromatography on silica gel (20–50% v/v ethyl acetate in hexanes) to yield 4-methyl-3,5-diphenyl-1H-pyrazole (173 mg, 88%) as a white solid.[1]

Step 2: Synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) [1]

-

Add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®, 151 mg, 0.43 mmol) to an oven-dried flask with activated 3-Å molecular sieves.

-

Purge the flask with N₂(g) and add 3 mL of dry acetonitrile.

-

Heat the reaction mixture at 90 °C for 1 hour.

-

Dilute the mixture by adding 5 mL of ethyl acetate, filter, and concentrate under reduced pressure.

-

The product is obtained with a 77% yield.[1]

Synthetic Workflow Visualizations

The following diagrams illustrate the synthetic pathways described.

Caption: Synthetic scheme for 4-fluoro-4-methyl-4H-pyrazole (Method A).

Caption: Synthetic scheme for 4-fluoro-4-methyl-4H-pyrazole (Method B).

Conclusion

The synthesis of 4-fluoro-4-methyl-4H-pyrazoles can be achieved through multiple routes. The late-stage fluorination (Method B) offers a significant improvement in overall yield compared to the condensation of a pre-fluorinated precursor (Method A).[1] This improved efficiency makes Method B a more advantageous route for accessing these valuable compounds for applications in drug discovery and chemical biology. The choice of an electrophilic fluorinating agent like Selectfluor® is crucial for the success of the late-stage fluorination strategy.[1][3]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Fluorination of 1H-Pyrazoles

The introduction of fluorine atoms into heterocyclic compounds has become a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Fluorinated pyrazoles, in particular, are a privileged scaffold found in numerous pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated pKa.[1][3] This technical guide provides a comprehensive overview of the electrophilic fluorination of 1H-pyrazoles, focusing on common reagents, regioselectivity, and detailed experimental protocols.

Core Concepts in Electrophilic Fluorination of Pyrazoles

Electrophilic fluorination is a direct method for the introduction of a fluorine atom onto an electron-rich substrate, such as the pyrazole ring. The reaction generally proceeds via an electrophilic aromatic substitution-type mechanism. The regioselectivity of the fluorination is a critical aspect and is influenced by several factors including the nature of the fluorinating agent, the substituents on the pyrazole ring, and the reaction conditions. The C4 and C5 positions of the pyrazole ring are the most common sites for electrophilic attack.

Key Electrophilic Fluorinating Agents

A variety of N-F electrophilic fluorinating agents are commercially available and have been successfully employed for the fluorination of pyrazoles. The most common reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Selectfluor® (F-TEDA-BF₄)

Selectfluor® is a versatile and widely used electrophilic fluorinating agent due to its high reactivity, stability, and ease of handling.[4][5] It is a salt with the chemical name 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).[4]

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another powerful electrophilic fluorinating agent. It is often used for the fluorination of a wide range of substrates, including pyrazoles.[6][7][8]

Regioselectivity in Pyrazole Fluorination

The position of fluorination on the pyrazole ring is highly dependent on the substitution pattern of the starting material.

-

Unsubstituted or N-substituted 1H-pyrazoles: Fluorination typically occurs at the C4 position.

-

Pyrazoles with directing groups: The presence of activating or deactivating groups on the pyrazole ring can direct the fluorination to specific positions. For instance, some studies have shown that specific directing groups can favor fluorination at the C5 position.[8] The use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation, which can be a useful strategy in designing precursors for fluorination.[9][10]

Data Presentation: A Comparative Summary

The following tables summarize quantitative data from various studies on the electrophilic fluorination of 1H-pyrazoles.

Table 1: Electrophilic Fluorination of 1-Aryl-3,5-substituted Pyrazoles with Selectfluor®

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | 1-Phenyl-3,5-dimethyl-1H-pyrazole | 4-Fluoro-1-phenyl-3,5-dimethyl-1H-pyrazole | 60 | [11] |

| 2 | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole | 4-Fluoro-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 55 | [11] |

| 3 | 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 4-Fluoro-1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 65 | [11] |

Reactions were typically carried out in acetonitrile under microwave irradiation.[11]

Table 2: Direct C5-Fluorination of N-Substituted Pyrazoles with NFSI

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | 1-Phenyl-1H-pyrazole | 5-Fluoro-1-phenyl-1H-pyrazole | 75 | [6][7] |

| 2 | 1-Methyl-1H-pyrazole | 5-Fluoro-1-methyl-1H-pyrazole | 68 | [6][7] |

| 3 | 1-Benzyl-1H-pyrazole | 1-Benzyl-5-fluoro-1H-pyrazole | 72 | [6][7] |

Reactions typically involve deprotonation with a strong base (e.g., n-BuLi) followed by quenching with NFSI.[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Fluorination of 1-Phenyl-3,5-dimethyl-1H-pyrazole with Selectfluor®

This protocol is adapted from a study on microwave-mediated pyrazole fluorinations.[11]

Materials:

-

1-Phenyl-3,5-dimethyl-1H-pyrazole

-

Selectfluor®

-

Acetonitrile (MeCN)

-

Microwave reactor

Procedure:

-

In a microwave process vial, dissolve 1-phenyl-3,5-dimethyl-1H-pyrazole (1.0 mmol) in acetonitrile (5 mL).

-

Add Selectfluor® (1.2 mmol) to the solution.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture for 30 minutes (e.g., 6 cycles of 5 minutes each) at a set temperature of 100 °C.

-

After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1-phenyl-3,5-dimethyl-1H-pyrazole.

Protocol 2: C5-Fluorination of 1-Phenyl-1H-pyrazole with NFSI

This protocol is based on the facile synthesis of 5-fluoropyrazoles.[6][7]

Materials:

-

1-Phenyl-1H-pyrazole

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a stirred solution of 1-phenyl-1H-pyrazole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add a solution of NFSI (1.2 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-phenyl-1H-pyrazole.

Visualizations

Logical Workflow for Fluorinated Pyrazole Drug Discovery

Caption: Workflow for the discovery of drugs based on fluorinated pyrazoles.

Factors Influencing Regioselectivity in Pyrazole Fluorination

Caption: Key factors determining the site of electrophilic fluorination on the pyrazole ring.

Conclusion

The electrophilic fluorination of 1H-pyrazoles is a powerful strategy for the synthesis of molecules with significant potential in drug discovery and materials science.[2][12] Understanding the interplay of fluorinating agents, substrate electronics, and reaction conditions is crucial for achieving desired regioselectivity and high yields. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute successful fluorination reactions in their own laboratories. Further exploration into novel catalytic systems and fluorinating agents will undoubtedly continue to expand the scope and utility of this important transformation.[13]

References

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selectfluor - Wikipedia [en.wikipedia.org]

- 5. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI) - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantio- and Site-Selective α-Fluorination of N-Acyl 3,5-Dimethylpyrazoles Catalyzed by Chiral π-CuII Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Hyperconjugative Antiaromaticity in Fluorinated Pyrazoles: A Technical Guide for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the concept of hyperconjugative antiaromaticity, focusing on its manifestation in fluorinated pyrazole systems. The strategic introduction of fluorine atoms onto the pyrazole scaffold can induce significant changes in electronic structure, leading to enhanced reactivity that is of profound interest in medicinal chemistry and drug development, particularly in the realm of bioorthogonal chemistry. This document provides a comprehensive overview of the theoretical underpinnings, supported by quantitative data, detailed experimental and computational protocols, and visual diagrams to facilitate a deeper understanding of this phenomenon.

The Core Concept: From Stability to Controlled Reactivity

Aromaticity, a concept central to organic chemistry, typically imparts stability to cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. Conversely, antiaromaticity, found in similar systems with 4n π-electrons, leads to significant destabilization. The principle of hyperconjugative antiaromaticity extends this concept, where the delocalization of σ-electrons into an adjacent π-system can induce a state of antiaromaticity, thereby destabilizing the molecule and enhancing its reactivity.

In the case of 4H-pyrazoles, the diene system within the five-membered ring is not inherently aromatic or antiaromatic. However, substitution at the C4 position with highly electronegative fluorine atoms creates a unique electronic scenario. The C-F bonds, being highly polarized with low-lying σ* antibonding orbitals, can act as potent electron acceptors. This allows for negative hyperconjugation, where the π-electrons of the pyrazole diene delocalize into the σ* orbitals of the C-F bonds. This delocalization effectively creates a 4π-electron system within the ring, inducing a state of hyperconjugative antiaromaticity. This destabilization of the ground state of the fluorinated pyrazole leads to a significant increase in its reactivity, particularly in inverse-electron-demand Diels-Alder reactions.[1][2][3]

This enhanced reactivity of 4,4-difluoro-4H-pyrazoles makes them promising candidates for "click" chemistry and bioorthogonal labeling, where rapid and specific reactions are paramount.[4]

Quantitative Analysis of Hyperconjugative Antiaromaticity

The impact of fluorine substitution on the stability and reactivity of 4H-pyrazoles can be quantified through both computational and experimental methods. The following tables summarize key data from studies on 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) and its non-fluorinated analog, 4,4-dimethyl-3,5-diphenyl-4H-pyrazole (DMP).

Table 1: Computational Analysis of Reactivity and Stability

| Compound/System | Parameter | Value | Unit | Reference |

| Diels-Alder Reaction with BCN * | ||||

| DFP | Gibbs Free Energy of Activation (ΔG‡) | 16.1 | kcal/mol | [1] |

| DMP | Gibbs Free Energy of Activation (ΔG‡) | 24.1 | kcal/mol | [1] |

| DFP | Gibbs Free Energy of Reaction (ΔG_rxn) | -26.9 | kcal/mol | [1] |

| DMP | Gibbs Free Energy of Reaction (ΔG_rxn) | -14.4 | kcal/mol | [1] |

| Hyperconjugative Destabilization | ||||

| 4,4-difluoro-4H-pyrazole scaffold | Reaction Enthalpy of Isodesmic Equation | 5.8 | kcal/mol | [5][6] |

| 4-fluoro-4-methyl-4H-pyrazole scaffold | Reaction Enthalpy of Isodesmic Equation | 1.4 | kcal/mol | [5][6] |

*BCN = endo-bicyclo[6.1.0]non-4-yne. Calculations performed at the M06-2X/6-311++(d,p)-SMD(H2O)//M06-2X/6-31G(d) level of theory.[1]

Table 2: Experimental Kinetic Data for the Diels-Alder Reaction with BCN

| Diene | Second-Order Rate Constant (k₂) | Fold Increase vs. DMP | Conditions | Reference |

| DFP | 5.2 M⁻¹s⁻¹ | ~5.2 x 10⁵ (calculated) | 9:1 Methanol/Water, Room Temp. | [1] |

| DMP | No reaction detected after 2h | 1 | CDCl₃, Room Temp. | [1] |

| Tz** | 3.2 M⁻¹s⁻¹ | - | 9:1 Methanol/Water, Room Temp. | [1] |

**Tz = 3,6-diphenyl-1,2,4,5-tetrazine, a highly reactive diene for comparison.

Table 3: Nucleus-Independent Chemical Shift (NICS) Values for 4H-Pyrazoles

NICS values are a computational measure of aromaticity, with negative values indicating aromaticity and positive values indicating antiaromaticity. The NICS(1)zz value, calculated 1 Å above the ring plane and considering only the tensor component perpendicular to the ring, is a reliable indicator of π-electron delocalization effects.

| Compound (R at C4) | NICS(0) | NICS(1) | NICS(1)zz | Aromaticity Character | Reference |

| R = F | +5.3 | +3.1 | +10.2 | Antiaromatic | [7] |

| R = H | -1.5 | -2.7 | -3.9 | Non-aromatic/Slightly Aromatic | [7] |

| R = SiH₃ | -5.2 | -6.0 | -11.1 | Aromatic | [7] |

Experimental and Computational Protocols

Synthesis of 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP)

This protocol is adapted from the work of Walton et al. and Breen et al., as cited in Levandowski et al. (2019).[7]

Materials:

-

3,5-Diphenyl-1H-pyrazole

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (MeCN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

To a solution of 3,5-diphenyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add Selectfluor™ (2.0 eq).

-

Heat the reaction mixture under microwave irradiation at 90 °C for 15 minutes.

-

After cooling to room temperature, extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution (30 mL) and water (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4,4-difluoro-3,5-diphenyl-4H-pyrazole as a yellow crystalline solid.

Characterization Data for DFP:

-

¹H NMR (400 MHz, CDCl₃): δ = 8.11 (m, 4H), 7.55 (m, 6H).

-

¹³C NMR (126 MHz, CDCl₃): δ = 162.1 (t, ²JCF = 23.1 Hz), 133.1, 129.5, 128.3, 125.6 (t, ¹JCF = 267.5 Hz), 125.4.

-

¹⁹F NMR (376 MHz, CDCl₃): δ = -116.3 (s).

Kinetic Analysis of the Diels-Alder Reaction

This protocol describes the pseudo-first-order kinetic analysis of the reaction between DFP and BCN.

Materials:

-

4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP)

-

endo-Bicyclo[6.1.0]non-4-yne (BCN)

-

Methanol (MeOH) and Water (H₂O), HPLC grade

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of DFP in a 9:1 methanol/water mixture.

-

Prepare several stock solutions of BCN at different concentrations (at least 5-fold excess relative to DFP) in the same solvent system.

-

For each kinetic run, mix the DFP solution with a BCN solution in a cuvette.

-

Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the decrease in absorbance of DFP at a suitable wavelength (e.g., 355 nm) over time.

-

Fit the absorbance versus time data to a first-order exponential decay to obtain the observed rate constant (k_obs) for each BCN concentration.

-

Plot k_obs versus the concentration of BCN. The slope of the resulting linear plot gives the second-order rate constant (k₂).

Computational Methodology

Software:

-

Gaussian 09 or a later version

-

A molecular visualization software (e.g., GaussView, Maestro)

Procedure for Geometry Optimization and Energy Calculation:

-

Build the initial structures of the reactants, transition states, and products.

-

Perform geometry optimizations using the M06-2X density functional with the 6-31G(d) basis set in the gas phase.

-

Verify the nature of the stationary points by performing frequency calculations at the same level of theory. Minima should have zero imaginary frequencies, and transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Perform single-point energy calculations on the optimized geometries using the M06-2X functional with the 6-311++G(d,p) basis set and the SMD solvation model for water.

Procedure for NICS Calculation:

-

Use the optimized geometries from the previous step.

-

In the Gaussian input file, specify the NMR keyword.

-

Place a ghost atom (Bq) at the geometric center of the pyrazole ring for NICS(0) calculations.

-

For NICS(1) calculations, place the ghost atom 1.0 Å above the ring center.

-

Run the calculation. The isotropic magnetic shielding and the components of the shielding tensor will be reported in the output file. The NICS value is the negative of the calculated isotropic shielding value.

Visualizing the Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and workflows discussed in this guide.

References

- 1. Hyperconjugative Antiaromaticity Activates 4H-Pyrazoles as Inverse-Electron Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. raineslab.com [raineslab.com]

The Advent and Evolution of Fluorinated 4H-Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has perennially been a transformative strategy in medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of a particularly significant class of fluorinated heterocycles: the fluorinated 4H-pyrazoles. This document details the key experimental protocols, quantitative biological data, and the underlying mechanistic pathways that underscore their importance.

A Historical Perspective: From Pyrazole's Discovery to the Fluorine Revolution

The story of fluorinated 4H-pyrazoles is built upon two fundamental pillars of chemical history: the discovery of the pyrazole core and the development of modern fluorinating agents.

The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr.[1] A significant early synthesis was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene and diazomethane.[1] The most common and versatile method for synthesizing substituted pyrazoles, the condensation of 1,3-dicarbonyl compounds with hydrazine, is a legacy of Knorr's pioneering work.[2]

The advent of fluorinated pyrazoles, however, had to await the development of safe and selective electrophilic fluorinating agents. A major breakthrough in this area was the development of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[3] This stable, easy-to-handle reagent has become the method of choice for the fluorination of a wide array of organic molecules, including pyrazoles.[3][4] The ability to introduce fluorine at the C4 position of the pyrazole ring, particularly to create 4,4-difluoro-4H-pyrazoles, has opened up new avenues in drug discovery and "click" chemistry.[5][6]

Synthetic Methodologies: Accessing the Fluorinated 4H-Pyrazole Core

The synthesis of fluorinated 4H-pyrazoles can be broadly categorized into two approaches: the condensation of fluorinated precursors and the direct fluorination of a pre-formed pyrazole ring.

Condensation of Fluorinated 1,3-Diketones with Hydrazine

A primary method for constructing the fluorinated 4H-pyrazole ring involves the cyclocondensation of a 2-fluoro- or 2,2-difluoro-1,3-dicarbonyl compound with hydrazine.[6][7]

Experimental Protocol: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) via Condensation [8]

-

Step 1: Synthesis of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione. To a solution of 2-methyl-1,3-diphenylpropane-1,3-dione in a suitable solvent, add one equivalent of an electrophilic fluorinating agent (e.g., Selectfluor®). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Purify the product by column chromatography.

-

Step 2: Condensation with hydrazine. Dissolve the purified 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione (1 equivalent) in dry dichloromethane. Add hydrazine (1 equivalent) to the solution. Heat the reaction mixture at reflux with stirring for 18 hours. After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole as a solid.

Late-Stage Fluorination with Electrophilic Fluorinating Agents

The direct fluorination of a pre-existing pyrazole ring, often at a late stage in the synthetic sequence, offers a powerful and flexible approach. Selectfluor® is the most commonly employed reagent for this transformation.[6][7]

Experimental Protocol: Synthesis of 4,4-Difluoro-3,5-diaryl-4H-pyrazoles using Selectfluor® [5]

-

Reaction Setup: To a solution of the 3,5-diaryl-1H-pyrazole (1 equivalent) in acetonitrile, add two equivalents of Selectfluor®.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by NMR or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent and washed with water to remove any remaining Selectfluor® and other water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4,4-difluoro-4H-pyrazole.

Biological and Chemical Significance of Fluorination

The introduction of fluorine into the 4H-pyrazole scaffold imparts unique chemical and biological properties.

Enhanced Biological Activity

Fluorination is a well-established strategy for enhancing the biological potency and modulating the pharmacokinetic properties of drug candidates.[9] In the context of pyrazoles, this has been demonstrated in several therapeutic areas.

Certain fluorinated pyrazoles have been identified as potent inhibitors of nitric oxide synthase (NOS) isoforms.[10] The inhibition of NOS is a therapeutic target for various inflammatory conditions and neurodegenerative diseases. Studies have shown that the presence of fluorine groups on the pyrazole scaffold can significantly enhance inhibitory activity against iNOS (inducible NOS).[10][11] For example, (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole has been identified as a potent and selective inhibitor of iNOS.[10] The inhibition is believed to be competitive with the natural substrate, L-arginine.[4][12]

Fluorinated pyrazole derivatives have also demonstrated significant antifungal activity against various phytopathogenic fungi.[13][14] The mechanism of action is thought to involve the inhibition of key fungal enzymes, such as proteinase K.[15] Molecular docking studies have provided insights into the binding interactions between fluorinated pyrazole aldehydes and the active site of these enzymes.[16]

| Compound Type | Target Organism/Enzyme | Activity Metric (e.g., IC50, MIC) | Reference |

| Non-fluorinated 1H-Pyrazole-1-carboxamidine (PCA) | iNOS, eNOS, nNOS | IC50 = 0.2 µM | [4][12] |

| 4-Methyl-1H-pyrazole-1-carboxamidine | iNOS | IC50 = 2.4 µM | [4][12] |

| (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole | iNOS | Potent inhibitor (qualitative) | [10] |

| 2-chlorophenyl derivative of fluorinated pyrazole aldehyde (H9) | Sclerotinia sclerotiorum | 43.07% inhibition | [13] |

| 2-chlorophenyl derivative of fluorinated pyrazole aldehyde (H9) | Fusarium culmorum | 46.75% inhibition | [13] |

Table 1: Comparative Biological Activity of Fluorinated and Non-Fluorinated Pyrazoles.

Unique Chemical Reactivity

The presence of fluorine at the C4 position of the 4H-pyrazole ring significantly influences its chemical reactivity, particularly in cycloaddition reactions.

4,4-Difluoro-4H-pyrazoles have emerged as highly reactive dienes in inverse-electron-demand Diels-Alder reactions, a cornerstone of "click" chemistry.[6][8] The electron-withdrawing nature of the fluorine atoms lowers the LUMO energy of the diene, accelerating the reaction with electron-rich dienophiles.[6] Interestingly, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) exhibits a 7-fold lower Diels-Alder reactivity compared to its 4,4-difluoro counterpart (DFP), but it demonstrates greater stability in the presence of biological nucleophiles.[8][17]

| Diene | Relative Diels-Alder Reactivity (krel) | Stability towards Biological Nucleophiles | Reference |

| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | High | Lower | [8][17] |

| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 7-fold lower than DFP | Higher | [8][17] |

Table 2: Comparative Reactivity and Stability of Fluorinated 4H-Pyrazoles.

Spectroscopic Characterization

The structural elucidation of fluorinated 4H-pyrazoles relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

1H and 19F NMR Spectroscopy

1H NMR spectroscopy provides valuable information about the protons on the pyrazole ring and its substituents. The chemical shifts and coupling constants are influenced by the electronic environment, which is significantly altered by the presence of fluorine.

19F NMR is an indispensable tool for the characterization of these compounds. The chemical shift of the fluorine nucleus is highly sensitive to its local environment, providing a direct probe into the structure of the molecule. For example, in 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole, the fluorine signal appears as a distinct resonance in the 19F NMR spectrum.[18][19]

| Nucleus | Typical Chemical Shift Range (ppm) | Key Coupling Constants (J) | Notes |

| 1H (pyrazole ring) | 6.0 - 8.5 | JH,F can be observed | The exact shift depends on the substitution pattern. |

| 19F (at C4) | Varies significantly with substitution | JF,H and JF,C provide structural information | A powerful diagnostic tool for confirming fluorination. |

Table 3: General NMR Spectroscopic Data for Fluorinated 4H-Pyrazoles.

Conclusion and Future Outlook

The journey of fluorinated 4H-pyrazoles from their conceptual origins to their current status as valuable scaffolds in drug discovery and chemical biology is a testament to the power of synthetic innovation. The development of reliable fluorination methods has been a critical enabler in this journey. The unique combination of enhanced biological activity and tunable chemical reactivity makes these compounds highly attractive for further exploration.

Future research in this area is likely to focus on the development of new and more efficient synthetic routes to access a wider diversity of fluorinated 4H-pyrazoles. A deeper understanding of their mechanisms of action will undoubtedly fuel the design of next-generation therapeutics and chemical probes. The continued application of these fascinating molecules in various scientific disciplines is anticipated to yield further groundbreaking discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07694H [pubs.rsc.org]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. mdpi.com [mdpi.com]

- 11. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]

- 14. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Theoretical Calculations of 4-Fluoro-4H-pyrazole Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to understand the reactivity of the 4-Fluoro-4H-pyrazole core. This scaffold has garnered significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atom, including enhanced metabolic stability and target affinity. This document summarizes key findings from computational studies, details relevant experimental protocols, and explores the implications for drug development, particularly in the context of kinase inhibition and signaling pathway modulation.

Theoretical Framework for Reactivity

The reactivity of 4-Fluoro-4H-pyrazoles is largely governed by their electronic structure, which is significantly influenced by the presence of the fluorine atom at the C4 position. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the factors that control the reactivity of these heterocycles.

The Role of Fluorine in Modulating Electronic Properties

The introduction of a fluorine atom to the pyrazole ring has profound effects on its electronic characteristics. Fluorine's high electronegativity leads to a general withdrawal of electron density from the ring system. This has several consequences:

-

Lowering of Frontier Molecular Orbital Energies: The electron-withdrawing nature of fluorine lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The reduction in LUMO energy is particularly significant as it makes the 4H-pyrazole scaffold more susceptible to nucleophilic attack and enhances its reactivity as a diene in inverse-electron-demand Diels-Alder reactions.

-

Hyperconjugative Antiaromaticity: Theoretical calculations have revealed that fluorination at the saturated C4 position of a 4H-pyrazole induces hyperconjugative antiaromaticity. This phenomenon destabilizes the ground state of the molecule, thereby reducing the activation energy for reactions such as cycloadditions and increasing reactivity. Density functional theory (DFT) calculations have shown that the uncatalyzed Diels-Alder reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole is approximately 500,000 times faster than that of its dimethyl analogue, an effect attributed to this hyperconjugative antiaromaticity and the lowering of the LUMO energy.[1]

Key Reactivity Descriptors from DFT Calculations

DFT calculations provide a suite of reactivity descriptors that quantify the electrophilic and nucleophilic character of different sites within a molecule.

-

LUMO Energies and Gibbs Free Energies of Activation: As summarized in the tables below, computational studies have quantified the impact of fluorine substitution on the LUMO energy and the Gibbs free energy of activation (ΔG‡) for Diels-Alder reactions. These values provide a direct measure of the enhanced reactivity.

-

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a point r when the total number of electrons in the system changes. It is used to predict the sites for nucleophilic and electrophilic attack.

-

For nucleophilic attack (f+(r)) : The site where f+(r) is largest is the most susceptible to attack by a nucleophile. This is often approximated by the density of the LUMO.

-

For electrophilic attack (f-(r)) : The site where f-(r) is largest is the most likely to be attacked by an electrophile. This is often approximated by the density of the HOMO.

-

For radical attack (f0(r)) : This is the average of f+(r) and f-(r).

-

Data Presentation: Quantitative Analysis of Reactivity

The following tables summarize key quantitative data from theoretical calculations on fluorinated 4H-pyrazoles and related compounds, primarily focusing on their Diels-Alder reactivity.

| Compound | LUMO Energy (eV) | Reference(s) |

| 4,4-dimethyl-3,5-diphenyl-4H-pyrazole | -1.3 | [1] |

| 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | -1.3 | [1] |

| 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) | -2.0 | [1] |

| Reaction | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Relative Rate (k_rel) vs. Dimethyl Derivative | Reference(s) |

| Diels-Alder of 4,4-dimethyl-3,5-diphenyl-4H-pyrazole with BCN | 24.9 | 1 | [1] |

| Diels-Alder of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) with BCN | 16.0 | ~7.3 x 10^4 | [1] |

| Diels-Alder of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) with BCN | 15.2 | ~5.0 x 10^5 | [1] |

Experimental Protocols

This section details generalized experimental protocols for the synthesis and kinetic analysis of 4-Fluoro-4H-pyrazoles, based on methodologies reported in the literature.

Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) via Late-Stage Fluorination

This protocol is adapted from the work of Raines and coworkers and involves the late-stage fluorination of a 1H-pyrazole precursor.

Materials:

-

4-methyl-3,5-diphenyl-1H-pyrazole

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (dry)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-methyl-3,5-diphenyl-1H-pyrazole (1 equivalent) in dry acetonitrile, add Selectfluor® (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.

General Protocol for Kinetic Analysis of Diels-Alder Reactions

This protocol describes a general method for determining the second-order rate constants for the Diels-Alder reaction of a this compound with a dienophile (e.g., a strained alkyne like BCN).

Materials:

-

This compound derivative

-

Dienophile (e.g., endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol - BCN)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare stock solutions of the this compound and the dienophile in a suitable solvent system (e.g., 9:1 methanol/water).

-

Initiate the reaction by mixing known concentrations of the pyrazole and dienophile in a thermostated vial at a specific temperature (e.g., 25 °C).

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by dilution with the mobile phase).

-

Analyze the quenched aliquots by HPLC to determine the concentration of the reactants and/or products over time.

-

Plot the appropriate concentration data versus time (e.g., 1/[diene] vs. time for a second-order reaction with equal initial concentrations) to determine the second-order rate constant from the slope of the resulting line.

Visualization of Concepts and Workflows

Factors Influencing this compound Reactivity in Diels-Alder Reactions

Caption: Conceptual diagram illustrating the key factors that contribute to the enhanced Diels-Alder reactivity of 4-Fluoro-4H-pyrazoles.

Experimental Workflow for Synthesis and Kinetic Analysis

Caption: A typical experimental workflow for the synthesis of a this compound and its subsequent kinetic analysis in a Diels-Alder reaction.

Implications for Drug Development and Signaling Pathway Modulation

The unique reactivity and physicochemical properties of 4-Fluoro-4H-pyrazoles make them attractive scaffolds for drug discovery. Their enhanced stability and potential for specific interactions have led to their incorporation into various therapeutic agents.

4-Fluoro-4H-pyrazoles as Kinase Inhibitors

A significant number of pyrazole-containing compounds have been developed as kinase inhibitors.[3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole core can act as a bioisostere for other aromatic rings and can form key hydrogen bonding interactions with the hinge region of the kinase active site. The addition of fluorine can further enhance binding affinity and modulate pharmacokinetic properties.

For example, pyrazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are central regulators of the cell cycle.[4] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Similarly, pyrano[2,3-c]pyrazole derivatives have been shown to inhibit the AKT2/PKBβ kinase, a key node in the PI3K/AKT signaling pathway that is often hyperactivated in cancer.[5]

Modulation of a Generic Kinase Signaling Pathway

The diagram below illustrates a simplified kinase signaling cascade and indicates where a this compound-based inhibitor might act.

Caption: A generalized kinase signaling pathway showing the point of intervention for a this compound-based kinase inhibitor.

Conclusion

Theoretical calculations, particularly DFT, have provided invaluable insights into the reactivity of 4-Fluoro-4H-pyrazoles. The enhanced reactivity, driven by fluorine-induced electronic effects such as lowered LUMO energy and hyperconjugative antiaromaticity, makes these compounds highly effective in reactions like the Diels-Alder cycloaddition. This predictable and tunable reactivity, combined with the privileged role of the pyrazole scaffold in medicinal chemistry, positions this compound derivatives as promising candidates for the development of novel therapeutics, especially as kinase inhibitors for modulating dysregulated signaling pathways in diseases like cancer. Future computational and experimental work will likely continue to expand the synthetic utility and therapeutic applications of this versatile heterocyclic core.

References

- 1. mdpi.com [mdpi.com]

- 2. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 4-Fluoro-4H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. This technical guide focuses on the potential biological activities of a specific, yet underexplored, class of these compounds: 4-Fluoro-4H-pyrazole derivatives.

While direct biological data for 4-Fluoro-4H-pyrazoles is limited in the current literature, this guide will synthesize available information on their synthesis and stability, and extrapolate potential biological activities based on the well-documented effects of other fluorinated pyrazole analogues. This document aims to serve as a foundational resource to stimulate further research into this promising class of molecules.

Synthesis of 4-Fluoro-4H-pyrazoles

The synthesis of 4-Fluoro-4H-pyrazoles can be achieved through late-stage fluorination of a corresponding 1H-pyrazole precursor. A notable example is the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP).[1][2][3][4][5]

Experimental Protocol: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)[3]

Materials:

-

4-Methyl-3,5-diphenyl-1H-pyrazole

-

1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)

-

Activated 3-Å molecular sieves

-

Dry acetonitrile

-

Ethyl acetate

Procedure:

-

To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol), Selectfluor® (151 mg, 0.43 mmol), and activated 3-Å molecular sieves.

-

Purge the flask with dry nitrogen gas.

-

Add 3 mL of dry acetonitrile to the flask.

-

Heat the reaction mixture at 90 °C for 1 hour.

-

After cooling, dilute the mixture with 5 mL of ethyl acetate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by chromatography to yield 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole.

Below is a workflow diagram illustrating the general synthesis of 4-Fluoro-4H-pyrazoles.

Caption: General workflow for the synthesis of this compound derivatives.

Potential Anticancer Activity

While no direct anticancer studies on 4-Fluoro-4H-pyrazoles have been identified, numerous other fluorinated pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The fluorine atom or trifluoromethyl group often plays a crucial role in enhancing the anticancer potency.

Table 1: Anticancer Activity of Fluorinated Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Pyrazole-oxindole conjugates with 4-fluorophenyl substituent | Jurkat (T-cell leukemia) | 4.36 | [6] |

| Pyrazole derivatives with 4-fluorophenyl substituent | HeLa (cervical cancer) | 15.32 | [7] |

| Pyrazole derivatives with 4-fluorophenyl substituent | HepG2 (liver cancer) | 8.78 | [7] |

| Pyrazolopyrimidine derivatives with fluorophenyl substituents | Various cancer cell lines | % inhibition at 10 µM | [8] |

The proposed mechanism of action for many anticancer pyrazoles involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).

References

- 1. inotiv.com [inotiv.com]

- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-Fluoro-4H-pyrazole in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-4H-pyrazoles are emerging as a significant class of reactants in the field of bioorthogonal chemistry, particularly in Diels-Alder reactions. Their unique electronic properties, stemming from the presence of a fluorine atom at the 4-position, render them highly reactive dienes. This reactivity is attributed to hyperconjugative antiaromaticity, which destabilizes the ground state of the pyrazole and lowers the activation energy of the cycloaddition.[1][2] Unlike many other 4H-pyrazoles that require acid catalysis, those bearing electron-withdrawing fluoro substituents react rapidly with dienophiles, such as strained alkynes, under mild conditions, making them suitable for applications in biological systems.[1][2]

These application notes provide an overview of the use of 4-fluoro-4H-pyrazoles in Diels-Alder reactions, with a focus on 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP). Detailed protocols for the synthesis of MFP and its reaction with the strained alkyne endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) are presented, along with data on reaction kinetics and stability in biological media. This information is intended to guide researchers in the application of this promising class of compounds in drug discovery and chemical biology.

Key Features of 4-Fluoro-4H-pyrazoles in Diels-Alder Reactions

-

High Reactivity: The fluorine substituent at the 4-position induces hyperconjugative antiaromaticity, leading to enhanced reactivity in inverse-electron-demand Diels-Alder reactions.[2][3]

-

Catalyst-Free Reactions: Diels-Alder reactions involving 4-fluoro-4H-pyrazoles proceed efficiently without the need for acid catalysts, which is advantageous for biological applications.[4][5]

-

Bioorthogonal Potential: The ability to react selectively and efficiently in complex biological environments makes 4-fluoro-4H-pyrazoles promising tools for "click" chemistry and bioorthogonal labeling.[4][6]

-

Tunable Stability: While highly reactive, the stability of fluorinated 4H-pyrazoles can be modulated. For instance, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) exhibits greater stability in the presence of biological nucleophiles compared to its difluorinated analog, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP).[2][3]

Quantitative Data Summary

The following tables summarize the kinetic data for the Diels-Alder reaction of MFP and DFP with BCN, and the stability of these compounds in biological media.

Table 1: Second-Order Rate Constants for the Diels-Alder Reaction with BCN

| 4H-Pyrazole | Dienophile | Solvent System | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | BCN | 9:1 Methanol/Water | ~20 | 0.76 |

| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | BCN | 9:1 Methanol/Water | ~20 | 5.2 |

Data sourced from Abularrage et al. (2020).[3]

Table 2: Stability of Fluorinated 4H-Pyrazoles in Biological Media

| Compound | Medium | Incubation Time (h) | Incubation Temperature (°C) | Remaining Compound (%) |

| MFP | Fetal Bovine Serum (FBS) | 8 | 37 | ~52 |

| DFP | Fetal Bovine Serum (FBS) | 8 | 37 | 0 |

| MFP | Glutathione (GSH) Buffer | 8 | 37 | 0 |

| DFP | Glutathione (GSH) Buffer | 8 | 37 | 0 |

Data sourced from Abularrage et al. (2020).[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)

This protocol describes the synthesis of MFP from 4-methyl-3,5-diphenyl-1H-pyrazole using Selectfluor® as the fluorinating agent.

Materials:

-

4-Methyl-3,5-diphenyl-1H-pyrazole

-

1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®)

-

Activated 3 Å molecular sieves

-

Dry acetonitrile

-

Ethyl acetate

Procedure:

-

To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and Selectfluor® (151 mg, 0.43 mmol).

-

Add activated 3 Å molecular sieves to the flask.

-

Purge the flask with dry nitrogen gas.

-

Add 3 mL of dry acetonitrile to the flask.

-

Heat the reaction mixture to 90 °C for 1 hour.

-

After 1 hour, cool the reaction mixture and dilute it with 5 mL of ethyl acetate.

-

Filter the mixture to remove the molecular sieves.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by chromatography on silica gel to yield MFP.

This protocol is adapted from Method B described by Abularrage et al. (2020).[3]

Protocol 2: Kinetic Analysis of the Diels-Alder Reaction of MFP with BCN

This protocol details the procedure for determining the second-order rate constant of the reaction between MFP and BCN.

Materials:

-

4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)

-

endo-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)

-

Methanol

-

Deionized water

Procedure:

-

Prepare a stock solution of MFP (e.g., 1 mM) in methanol.

-

Prepare stock solutions of BCN at various concentrations (e.g., 10 mM, 50 mM, and 100 mM) in methanol.

-

For each kinetic run, prepare the reaction mixture in a 9:1 methanol/water solvent system. The final concentration of MFP should be kept constant and in excess of BCN (e.g., 0.1 mM MFP and 1, 5, or 10 mM BCN).

-

Maintain the reaction temperature at approximately 20 °C.

-

Monitor the progress of the reaction by observing the disappearance of the MFP reactant over time using a suitable analytical technique (e.g., UV-vis spectroscopy or HPLC).

-

Determine the observed rate constant (k_obs) for each BCN concentration by fitting the data to a pseudo-first-order kinetic model.

-

Plot the observed rate constants (k_obs) against the corresponding BCN concentrations.

-

The second-order rate constant (k) is determined from the slope of the linear plot of k_obs versus [BCN].

This protocol is based on the kinetic studies conducted by Abularrage et al. (2020).[3]

Visualizations

Caption: General scheme of the Diels-Alder reaction involving a this compound.

Caption: Experimental workflow for the synthesis and evaluation of 4-Fluoro-4H-pyrazoles.

Caption: Conceptual diagram of hyperconjugative antiaromaticity driving reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Bioorthogonal 4 H-pyrazole "click" reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Late-Stage Fluorination of Pyrazoles using Selectfluor®

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the late-stage fluorination of pyrazoles utilizing Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This method is a valuable tool for the introduction of fluorine atoms into pyrazole scaffolds, a common motif in pharmaceuticals and agrochemicals, at a late stage of a synthetic sequence. The inclusion of fluorine can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.

Introduction

Late-stage fluorination offers the strategic advantage of modifying complex molecules without the need for de novo synthesis of fluorinated building blocks. Selectfluor® is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. The reaction with pyrazoles typically proceeds via an electrophilic aromatic substitution mechanism, with the fluorine atom being introduced regioselectively at the C4-position of the pyrazole ring. Microwave irradiation can be employed to significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[1][2]

Reaction Mechanism

The fluorination of pyrazoles with Selectfluor® is understood to proceed through a classical electrophilic aromatic substitution pathway. The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic fluorine atom of Selectfluor®. This initial attack results in the formation of a cationic sigma complex (a Wheland-type intermediate). Subsequent deprotonation at the C4 position by a mild base, such as the solvent or the counter-ion of Selectfluor®, restores the aromaticity of the pyrazole ring and yields the 4-fluorinated product.

Caption: Proposed mechanism for the electrophilic fluorination of pyrazoles.

Data Presentation: Substrate Scope and Yields

The late-stage fluorination of pyrazoles using Selectfluor® has been demonstrated on a variety of substituted pyrazole derivatives. The following table summarizes the reaction outcomes for different substrates, primarily based on the work of Sloop et al. on microwave-mediated fluorination.[1]

| Entry | Pyrazole Substrate (R¹, R³, R⁵) | Product | Yield (%) |

| 1 | H, Ph, Ph | 4-Fluoro-3,5-diphenyl-1H-pyrazole | 60 |

| 2 | H, Me, Me | 4-Fluoro-3,5-dimethyl-1H-pyrazole | 55 |

| 3 | Ph, Me, Me | 4-Fluoro-1-phenyl-3,5-dimethylpyrazole | 75 |

| 4 | H, Ph, CO₂Et | Ethyl 4-fluoro-5-phenyl-1H-pyrazole-3-carboxylate | 45 |

| 5 | H, CF₃, Ph | 4-Fluoro-3-trifluoromethyl-5-phenyl-1H-pyrazole | 13 |

| 6 | H, p-Tolyl, p-Tolyl | 4-Fluoro-3,5-di-p-tolyl-1H-pyrazole | 62 |

| 7 | H, p-Cl-Ph, p-Cl-Ph | 4-Fluoro-3,5-bis(4-chlorophenyl)-1H-pyrazole | 58 |

| 8 | H, p-NO₂-Ph, Ph | 4-Fluoro-3-(4-nitrophenyl)-5-phenyl-1H-pyrazole | 25 |

Experimental Protocols

General Protocol for Microwave-Assisted Fluorination of Pyrazoles

This protocol is a generalized procedure based on reported methods for the microwave-assisted fluorination of pyrazoles using Selectfluor®.

Materials:

-

Substituted pyrazole (1.0 mmol)

-

Selectfluor® (1.1 mmol, 1.1 equiv)

-

Acetonitrile (MeCN), anhydrous (5-10 mL)

-

Microwave reactor vials

-

Stir bar

Procedure:

-

To a microwave reactor vial equipped with a magnetic stir bar, add the substituted pyrazole (1.0 mmol) and Selectfluor® (1.1 mmol).

-

Add anhydrous acetonitrile (5-10 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress should be monitored by TLC or LC-MS.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-fluoropyrazole.

Visualizations

Experimental Workflow

The general workflow for the late-stage fluorination of pyrazoles can be visualized as a sequence of steps from reaction setup to the final purified product.

References

Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), a fluorinated heterocyclic compound with emerging applications in chemical biology and drug discovery. The information presented herein is intended to guide researchers in the efficient synthesis and potential application of this versatile chemical scaffold.

Application Notes

4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole is a fluorinated derivative of the 4H-pyrazole core structure. The introduction of fluorine can significantly modulate the physicochemical and pharmacological properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1] MFP, in particular, has been investigated for its reactivity in Diels-Alder reactions, a cornerstone of "click" chemistry, which is widely utilized in drug discovery, bioconjugation, and materials science.[2][3]

Compared to its difluorinated analog, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), MFP exhibits a 7-fold lower reactivity in Diels-Alder reactions.[2][3] However, it demonstrates higher stability in the presence of biological nucleophiles, a crucial attribute for compounds intended for biological applications.[2][3] This balance of reactivity and stability makes MFP an attractive scaffold for further chemical exploration and development. The pyrazole nucleus itself is a well-established pharmacophore found in numerous approved drugs, highlighting the potential of its fluorinated derivatives in medicinal chemistry.[4][5][6][7]

Experimental Protocols

Two primary methods have been reported for the synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP). Method B, which involves the late-stage fluorination of a 1H-pyrazole precursor, is generally preferred due to its higher overall yield and consistency.[2]

Method A: Condensation of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione with Hydrazine[2]

This method involves the cyclization of a fluorinated diketone with hydrazine.

Protocol:

-

To an oven-dried flask equipped with a reflux condenser, add 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione (50 mg, 0.206 mmol).

-

Purge the flask with nitrogen gas.

-

Add a solution of hydrazine (6.43 µL, 6.62 mg, 0.206 mmol) in 1 mL of dry dichloromethane (DCM).

-

Heat the reaction mixture at reflux with stirring for 18 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the crude product by chromatography on silica gel, eluting with a gradient of 0–20% v/v ethyl acetate in hexanes, to yield MFP as a yellow solid.

Method B: Late-stage Fluorination of 4-methyl-3,5-diphenyl-1H-pyrazole[2]

This improved method utilizes a late-stage fluorination strategy, which has been found to be more efficient and scalable.[2]

Protocol:

-

To an oven-dried flask, add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) (151 mg, 0.43 mmol).

-

Add activated 3-Å molecular sieves to the flask.

-

Purge the flask with nitrogen gas.

-

Add 3 mL of dry acetonitrile.

-

Heat the reaction mixture at 90 °C for 1 hour.

-

After cooling, dilute the reaction mixture with 5 mL of ethyl acetate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Further purification can be performed using column chromatography.

Data Presentation

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Overall Yield (%)[2] | Reference |

| A | 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | Hydrazine, Dichloromethane | Reflux, 18 h | 34 | 29 | [2] |

| B | 4-methyl-3,5-diphenyl-1H-pyrazole | Selectfluor®, Acetonitrile | 90 °C, 1 h | 77 | 49 | [2] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preferred synthesis of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (Method B).

Caption: Experimental workflow for the synthesis of MFP via Method B.

References

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

Applications of 4-Fluoro-4H-Pyrazoles in Bioorthogonal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry comprises a set of chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions have become indispensable tools for chemical biology, enabling the specific labeling and tracking of biomolecules in their natural environment. Among the various bioorthogonal reagents, 4-Fluoro-4H-pyrazoles are emerging as a promising class of compounds. Their unique electronic properties, conferred by the fluorine substituent, enhance their reactivity in Diels-Alder reactions with strained alkynes, a cornerstone of bioorthogonal "click" chemistry. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of 4-fluoro-4H-pyrazoles in bioorthogonal chemistry.

Core Concepts

The utility of 4-fluoro-4H-pyrazoles in bioorthogonal chemistry stems from the principle of inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, an electron-deficient diene (the 4-fluoro-4H-pyrazole) reacts rapidly with an electron-rich dienophile (typically a strained alkyne like bicyclo[6.1.0]non-4-yne, or BCN). The fluorine atom at the C4 position of the pyrazole ring plays a crucial role by withdrawing electron density, which accelerates the IEDDA reaction. This enhanced reactivity allows for rapid labeling of biomolecules under physiological conditions.

A key advantage of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) over its more fluorinated counterpart, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), is its improved stability. While DFP exhibits faster reaction kinetics, it is more susceptible to degradation by biological nucleophiles. MFP strikes a balance, offering sufficient reactivity for bioorthogonal labeling while demonstrating greater stability in complex biological media, making it a more robust tool for many applications.

Data Presentation

Table 1: Reactivity and Stability of Fluorinated 4H-Pyrazoles

| Compound | Dienophile | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Stability (Remaining after 8h in serum) | Reference |

| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | BCN | 0.76 | 64% | [1] |

| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | BCN | 5.2 | 42% | [1] |

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)

This protocol describes two methods for the synthesis of MFP. Method B generally provides a higher overall yield.

Method A

-

Synthesis of 2-Methyl-1,3-diphenylpropane-1,3-dione:

-

Dissolve 1,3-diphenylpropane-1,3-dione (1.121 g, 5 mmol) and K₂CO₃ (1.037 g, 7.5 mmol) in 10 mL of DMF.

-

Add methyl iodide (0.342 mL, 5.5 mmol) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 30 minutes.

-

Dilute the mixture with 50 mL of water and extract with dichloromethane (DCM).

-

Wash the organic layer with water, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

-

-

Synthesis of 4-Methyl-3,5-diphenyl-1H-pyrazole:

-

Dissolve the 2-methyl-1,3-diphenylpropane-1,3-dione (200 mg, 0.84 mmol) in 5 mL of DCM.

-

Add hydrazine hydrate (40 µL, 0.84 mmol) to the solution.

-

Stir the reaction mixture for 18 hours at room temperature.

-

Concentrate the mixture under reduced pressure and purify by silica gel chromatography (eluent: 20-50% ethyl acetate in hexanes) to yield the product.[1]

-

-

Synthesis of MFP:

-

Add the 4-methyl-3,5-diphenyl-1H-pyrazole (50 mg, 0.206 mmol) to an oven-dried flask with a reflux condenser and purge with N₂ gas.

-

Add hydrazine (6.43 µL, 0.206 mmol) dissolved in 1 mL of dry DCM.

-

Heat the mixture at reflux with stirring for 18 hours.

-

Concentrate under reduced pressure and purify by silica gel chromatography (eluent: 0-20% ethyl acetate in hexanes) to yield MFP as a yellow solid.[1]

-

Method B

-

Follow steps 1 and 2 from Method A.

-

Fluorination to Synthesize MFP:

-

Add 4-methyl-3,5-diphenyl-1H-pyrazole (100 mg, 0.43 mmol) and Selectfluor® (151 mg, 0.43 mmol) to an oven-dried flask containing activated 3 Å molecular sieves.

-

Purge the flask with N₂ gas and add 3 mL of dry acetonitrile.

-

Heat the reaction mixture at 90 °C for 1 hour.

-

Dilute with 5 mL of ethyl acetate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield MFP.[1]

-

Protocol 2: Determination of Diels-Alder Reactivity

This protocol details the procedure for measuring the second-order rate constant of the reaction between MFP and BCN.

-

Preparation of Solutions:

-

Prepare a 0.1 mM solution of MFP in 9:1 methanol/water.

-

Prepare stock solutions of BCN in the same solvent at concentrations of 1 mM, 5 mM, and 10 mM.

-

-

Kinetic Measurement:

-

Mix the MFP solution with each of the BCN solutions.

-

Monitor the disappearance of MFP over time by measuring the absorbance at 335 nm using a UV-Vis spectrophotometer.

-

The observed rate constant (k_obs) is determined for each BCN concentration.

-

-

Data Analysis:

-

Plot the observed rate constants (k_obs) against the corresponding BCN concentrations.

-

The second-order rate constant (k) is determined from the slope of the linear fit of this plot.

-

The experiment should be performed in triplicate.[1]

-

Protocol 3: Assessment of Stability in the Presence of Biological Nucleophiles

This protocol describes how to assess the stability of MFP in the presence of glutathione, a key biological nucleophile.

-

Preparation of the Stability Assay Solution:

-

Prepare a solution in phosphate-buffered saline (PBS) containing reduced glutathione (1.0 mM) and oxidized glutathione (0.2 mM).

-

Add DMSO to a final concentration of 2% (v/v) to aid in the solubility of the pyrazole.

-

-

Incubation:

-

Prepare a 0.1 mM solution of MFP in the stability assay solution.

-

Measure the initial absorbance at 335 nm.

-

Incubate the solution at 37 °C for 8 hours.

-

-

Measurement and Analysis:

-

After incubation, measure the final absorbance at 335 nm.

-

The percentage of remaining MFP is calculated by comparing the final absorbance to the initial absorbance.

-

The assay should be performed in triplicate.[1]

-

Protocol 4: General Workflow for Bioorthogonal Protein Labeling and Imaging

While specific protocols for 4-fluoro-4H-pyrazoles are still emerging, the following general workflow can be adapted for their use in cellular imaging. This workflow is based on the well-established "click" chemistry approach where a biomolecule is first metabolically or genetically tagged with a strained alkyne, followed by labeling with a fluorophore-conjugated pyrazole.

-

Metabolic or Genetic Incorporation of a Strained Alkyne:

-

Introduce a strained alkyne, such as BCN, into cellular proteins. This can be achieved by:

-

Metabolic Labeling: Incubating cells with an amino acid analogue containing a BCN moiety (e.g., a BCN-containing methionine analogue).

-

Genetic Code Expansion: Engineering a cell line to express a protein of interest with a genetically encoded unnatural amino acid containing a BCN group.

-

-

-

Preparation of a this compound Probe:

-

Synthesize a derivative of MFP that is conjugated to a fluorescent reporter dye. This typically involves functionalizing one of the phenyl rings of MFP with a linker that can be coupled to a fluorophore.

-

-

Live Cell Labeling:

-

Incubate the cells containing the BCN-tagged proteins with the fluorescent MFP probe in a suitable cell culture medium.

-

The optimal concentration of the probe and incubation time should be determined empirically, but typical starting points are in the low micromolar range for 15-60 minutes.

-

-

Washing and Imaging:

-

Wash the cells with fresh medium to remove any unbound probe.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Visualizations

Diels-Alder Reaction in Bioorthogonal Chemistry

Caption: Diels-Alder cycloaddition of a this compound with a strained alkyne.

General Experimental Workflow for Protein Labeling

Caption: General workflow for labeling proteins in live cells.

Conclusion